3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3OS/c1-12(2,3)5-4-6(13(14,15)16)19-11-7(5)8(17)9(21-11)10(18)20/h4H,17H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPZYFGVRDVSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions, such as high temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium hydride (NaH) and strong bases can be used.
Major Products Formed:
Oxidation: Formation of 3-Nitro-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide.
Reduction: Formation of 3,3-Diamino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound's binding affinity to target proteins. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamide derivatives are widely studied for their structural diversity and biological relevance. Below is a systematic comparison of the target compound with structurally similar analogs from the literature.
Table 1: Structural and Physical Property Comparison
Key Observations
Substituent Effects on Physical Properties :
- Trifluoromethyl at Position 4 vs. 6 :
- Compounds with 4-CF₃ (e.g., compound 9 ) exhibit higher melting points (~240–260°C) due to increased molecular rigidity and polarity .
- The target compound’s 6-CF₃ and 4-tert-butyl groups may reduce melting points compared to 4-CF₃ analogs, as tert-butyl enhances steric hindrance and disrupts crystal packing .
- Aromatic vs. Aliphatic Substituents :
- Thiophene or phenyl groups at position 6 (e.g., compound 5 ) contribute to π-π stacking, increasing thermal stability .
Synthesis and Yield :
- Most analogs are synthesized via microwave-assisted reactions or base-catalyzed cyclization (e.g., K₂CO₃ in DMF) .
- Yields for trifluoromethyl-containing derivatives range from 85–95% , suggesting efficient synthetic routes despite steric challenges .
Spectroscopic Trends :
- IR Spectroscopy : NH₂ stretches (~3400 cm⁻¹) and C=O stretches (~1640–1730 cm⁻¹) are consistent across analogs .
- ¹H NMR : Aromatic protons (δ 6.9–8.2) and tert-butyl protons (δ ~1.3) are key identifiers .
Biological Implications :
- While biological data for the target compound is unavailable, 4-CF₃ analogs (e.g., compound 9 ) show antiplasmodial activity, suggesting the CF₃ group enhances target binding .
- The tert-butyl group may improve membrane permeability due to increased lipophilicity .
Research Findings and Trends
Steric vs. Electronic Effects :
- SAR Insights: N-Phenyl modifications: Electron-withdrawing groups (e.g., -NO₂, -CN) on the carboxamide’s phenyl ring improve bioactivity in analogs . Thiophene vs. Phenyl at position 6: Thiophene-containing derivatives exhibit higher polarity and solubility in polar solvents .
Biological Activity
3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 337.32 g/mol
- CAS Number : 832737-67-4
The structural representation of the compound is crucial for understanding its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Kinases : Many thieno[2,3-b]pyridine derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The presence of amino and carboxamide groups enhances binding affinity to these enzymes.
- Antitumor Activity : Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Anticancer Activity
A series of studies have evaluated the anticancer properties of 3-amino derivatives. For instance, one study reported that related compounds exhibited IC values ranging from 0.067 µM to 49.85 µM against different cancer cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 1.1 | CDK2 Inhibition |
| Compound B | MCF-7 | 3.3 | Apoptosis Induction |
| Compound C | NCI-H460 | 0.30 | VEGF Inhibition |
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest that thieno[2,3-b]pyridine derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways. This dual activity makes them attractive candidates for further development.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the efficacy of a closely related compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, reinforcing the potential of this class of compounds as therapeutic agents . -
Clinical Implications :
Ongoing clinical trials are assessing the safety and efficacy of thieno[2,3-b]pyridine derivatives in combination therapies for various cancers, particularly those resistant to standard treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodology : The compound can be synthesized via cyclocondensation reactions using sodium ethoxide as a base. For example, refluxing intermediates (e.g., 14 in ) in sodium ethoxide solution for 3 hours, followed by crystallization from methanol to yield the carboxamide derivative . Modifications to substituents (e.g., tert-butyl or trifluoromethyl groups) require careful selection of precursors and reaction conditions to avoid side reactions.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Use a combination of:
- Elemental analysis (e.g., C, H, N content matching theoretical values within ±0.4%) .
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity. For example, characteristic peaks for the tert-butyl group (δ ~1.4 ppm in 1H NMR) and carboxamide protons (δ ~8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ = 318.34 for C13H14F3N3OS) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Cell-based assays : Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., Epac1 or muscarinic receptors) to measure cAMP modulation or calcium flux .
- Cytotoxicity profiling : Employ the MTT assay ( ) to assess viability at varying concentrations (e.g., IC50 determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. phenyl groups) influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., 3-amino-4-phenyl derivatives in ) using standardized assays. For instance, replacing tert-butyl with electron-withdrawing groups (e.g., -CF3) may enhance receptor binding affinity due to increased hydrophobicity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like Epac1 or M4 receptors .
Q. How can contradictory data on receptor selectivity be resolved?
- Case Example : A compound may show potent Epac1 inhibition (IC50 = 50 nM) in one study but no activity in another due to assay conditions (e.g., cell type, agonist concentration).
- Resolution :
- Standardize assay protocols : Use identical cell lines (e.g., HEK-293) and agonist concentrations (e.g., 10 µM forskolin for cAMP assays).
- Control for off-target effects : Include negative controls (e.g., LY294002 for PI3K inhibition) and validate with knockout models .
Q. What mechanistic insights exist for this compound’s interaction with allosteric receptor sites?
- Methodology :
- Radioligand displacement assays : Determine binding affinity (Ki) using [3H]-N-methylscopolamine for muscarinic receptors .
- Schild analysis : Assess allosteric modulation by comparing EC50 shifts in dose-response curves .
- Mutagenesis studies : Identify critical residues (e.g., Tyr177 in M4 receptors) via site-directed mutagenesis to confirm binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
